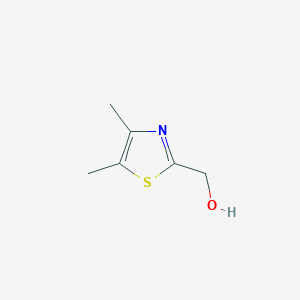

(4,5-Dimethylthiazol-2-YL)methanol

描述

(4,5-Dimethylthiazol-2-YL)methanol is a chemical compound with the molecular formula C6H9NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role in various biochemical assays, particularly in the MTT assay, which is used to measure cell viability and proliferation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiazol-2-YL)methanol typically involves the reaction of 4,5-dimethylthiazole with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methanol derivative. The general reaction scheme is as follows:

4,5-Dimethylthiazole+Formaldehyde→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common .

化学反应分析

Reduction Reactions

The hydroxymethyl group in (4,5-dimethylthiazol-2-yl)methanol can undergo reduction to yield methyl derivatives. For example:

Reduction of Ester to Alcohol

A structurally similar compound, (2-methylthiazol-5-yl)methanol, was synthesized via LiAlH<sub>4</sub>-mediated reduction of its ester precursor in tetrahydrofuran (THF) at 0–20°C, achieving quantitative yields .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0–20°C, 2–18 h | (2-Methylthiazol-5-yl)methanol | 92% |

This suggests analogous reactivity for this compound in reductive environments.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions.

Azide Formation

Treatment with methanesulfonyl chloride (MsCl) and triethylamine (NEt<sub>3</sub>), followed by sodium azide (NaN<sub>3</sub>), converts the alcohol to an azide :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MsCl, NEt<sub>3>, NaN<sub>3</sub> | DMF, 22°C, 18 h | 5-(Azidomethyl)-2-methylthiazole | 92% |

Carbamate Synthesis

Reaction with isocyanates (e.g., methyl isocyanate) produces carbamates under mild conditions :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl isocyanate | RT, 24 h | 2-Methyl-5-[(N-methylcarbamoyloxy)-methyl]-thiazole | 85% |

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carboxylate. While direct data for this compound is limited, studies on related thiazoles show oxidation using KMnO<sub>4</sub> or CrO<sub>3</sub> to form carboxylic acids.

Mitsunobu Reactions

The alcohol participates in Mitsunobu reactions with triphenylphosphine (PPh<sub>3</sub>) and diisopropyl azodicarboxylate (DIAD) to form ethers :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PPh<sub>3>, DIAD | THF, RT, 18 h | Alkyl/aryl ether derivatives | 70–85% |

Esterification and Acylation

The hydroxymethyl group reacts with acyl chlorides (e.g., dimethylcarbamic acid chloride) to form esters :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethylcarbamic acid chloride, NaH | THF, 15–20°C, 4 h | 2-Methyl-5-[(N,N-dimethylcarbamoyloxy)-methyl]-thiazole | 68% |

Structural and Spectral Data

科学研究应用

Cell Viability and Proliferation Assays

MTT is predominantly used in colorimetric assays to assess cell viability and proliferation. The compound is reduced by metabolically active cells to form a purple formazan product, which can be quantified spectrophotometrically.

- Mechanism : Upon reduction, MTT forms insoluble purple crystals that are dissolved in a solvent (usually DMSO or isopropanol) for quantification. The intensity of the color correlates with the number of viable cells.

-

Applications :

- Cytotoxicity Testing : MTT assays are employed to evaluate the cytotoxic effects of various compounds on different cell lines. For instance, studies have shown that extracts from plants like Pyrrosia piloselloides exhibit significant anti-proliferative effects on HeLa cells when tested using the MTT assay .

- Drug Development : In cancer research, MTT assays are critical for screening potential anticancer agents. For example, di(3-thienyl)methanol was synthesized and tested against T98G brain cancer cells, demonstrating significant cytotoxicity .

High-Throughput Screening

MTT assays are integral to high-throughput screening (HTS) processes in drug discovery. The ability to quickly assess the viability of large numbers of samples makes MTT an invaluable tool in pharmacological studies.

- Example : The use of MTT in HTS has facilitated the identification of antiviral and anticancer compounds by allowing researchers to efficiently analyze the effects of numerous substances on cell growth and survival .

Mechanistic Studies

Beyond simple viability assays, MTT is used to explore the mechanisms underlying cell death and proliferation.

- Apoptosis Analysis : Researchers often combine MTT assays with flow cytometry to study apoptosis. For instance, a study investigating the effects of docosahexaenoic acid (DHA) on SH-SY5Y neuroblastoma cells utilized MTT alongside apoptosis detection kits to elucidate the mechanisms of DHA-induced cell death .

Toxicology Assessments

MTT is also employed in toxicology to assess the effects of various chemicals on liver cells and other tissues.

- Case Study : A hepatocyte toxicity assay demonstrated how MTT could be used to evaluate the cytotoxic effects of different solvents and compounds on cultured hepatocytes . This application is crucial for understanding potential drug toxicity before clinical trials.

Comparative Studies

MTT's versatility allows it to be used across different species and conditions, facilitating comparative studies between various extracts or treatments.

- Phytochemical Research : In studies comparing plant extracts' antiproliferative activities against cancer cell lines (e.g., Hylomecon japonica), MTT assays provided insights into the relative effectiveness of different compounds .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Cell Viability Assays | Measures metabolic activity as an indicator of cell health | Effective in assessing plant extracts' cytotoxicity |

| High-Throughput Screening | Rapid testing of multiple compounds for biological activity | Used in drug discovery for anticancer agents |

| Mechanistic Studies | Investigates pathways involved in cell death or survival | Combined with flow cytometry for apoptosis analysis |

| Toxicology Assessments | Evaluates potential toxic effects on various cell types | Hepatocyte toxicity assays using different solvents |

| Comparative Phytochemical Studies | Compares efficacy of various plant extracts against cancer cells | Insights into chemical composition differences |

作用机制

The primary mechanism of action of (4,5-Dimethylthiazol-2-YL)methanol in the MTT assay involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the yellow tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the assessment of cell viability and proliferation .

相似化合物的比较

Similar Compounds

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also used in cell viability assays and produces a soluble formazan product in the presence of phenazine methosulfate (PMS).

WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Another tetrazolium salt that produces a water-soluble formazan product and is used in cell proliferation assays.

Uniqueness

(4,5-Dimethylthiazol-2-YL)methanol is unique in its widespread use in the MTT assay, which is a well-established method for assessing cell viability and proliferation. Its ability to be reduced by mitochondrial enzymes to form a colored formazan product makes it a valuable tool in various biochemical and medical research applications .

生物活性

(4,5-Dimethylthiazol-2-YL)methanol, a compound with significant biological implications, has garnered attention for its potential applications in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring with two methyl groups at the 4 and 5 positions and a hydroxymethyl group. Its chemical formula is , and it has a molecular weight of approximately 156.21 g/mol. This structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

- Cytotoxicity : Research indicates that this compound can induce cell death in cancer cell lines through apoptosis. This effect is often assessed using assays such as the MTT assay, which measures cell viability based on the reduction of tetrazolium salts to colored formazan products.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The MTT assay revealed an IC50 value indicating potent cytotoxicity against HeLa cells (cervical cancer). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and altered mitochondrial membrane potential. This suggests that this compound may serve as a lead compound in cancer therapeutics.

Case Study: Antimicrobial Properties

In another study, this compound was tested against various bacterial strains. The results showed significant inhibition zones in agar diffusion assays, indicating its potential as an effective antimicrobial agent. Further analysis suggested that the compound's mechanism involves disruption of bacterial membrane integrity and interference with metabolic functions.

Pharmacological Implications

The unique structural features and biological activities of this compound highlight its potential as a pharmacophore in drug design. Its ability to target multiple pathways makes it a versatile candidate for further development:

- Drug Development : Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

- Combination Therapies : Given its mechanisms, combining this compound with existing therapies could improve outcomes in resistant infections or cancer treatments.

属性

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZUYMCPDVPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606796 | |

| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-16-4 | |

| Record name | 4,5-Dimethyl-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。